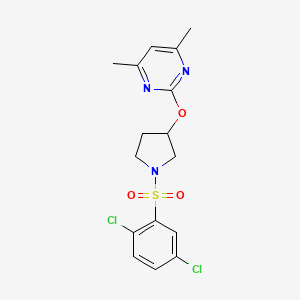![molecular formula C9H13F3N2O3 B2732039 6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid CAS No. 2504202-17-7](/img/structure/B2732039.png)
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of trifluoroacetic acid enhances its stability and solubility, making it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,6-diazaspiro[34]octan-7-one; trifluoroacetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis may also be employed to enhance production rates and ensure consistent quality .
化学反応の分析
Types of Reactions
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .
科学的研究の応用
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its potential as a drug scaffold, particularly in the development of analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at sigma-1 receptors, enhancing the analgesic effects of opioids and reducing tolerance. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
- 8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid
- 2,6-Diazaspiro[3.4]octan-7-one derivatives
Uniqueness
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid stands out due to its specific spirocyclic structure and the presence of trifluoroacetic acid, which enhances its stability and solubility.
特性
IUPAC Name |
6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c1-9-5-7(2-6(9)10)3-8-4-7;3-2(4,5)1(6)7/h8H,2-5H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGACETAJWMSIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC1=O)CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]acetamide](/img/structure/B2731956.png)
![Tert-butyl (7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2731959.png)



![3-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carbonyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B2731964.png)
![6-Methyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731965.png)
![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2731966.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2731968.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2731969.png)




